molecular formula C15H14N4O B13873014 4-Methyl-3-(6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl)aniline

4-Methyl-3-(6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl)aniline

Cat. No.: B13873014
M. Wt: 266.30 g/mol
InChI Key: KPTMEYAVZOIOFB-UHFFFAOYSA-N
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Description

4-Methyl-3-(6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl)aniline is a complex organic compound that features a unique structure combining a pyridine ring, an oxadiazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

4-Methyl-3-(6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The pyridine and aniline moieties can also contribute to the compound’s overall activity by interacting with different biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of the oxadiazole, pyridine, and aniline moieties in a single molecule. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity .

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

4-methyl-3-[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]aniline

InChI

InChI=1S/C15H14N4O/c1-9-3-5-12(16)7-13(9)11-4-6-14(17-8-11)15-19-18-10(2)20-15/h3-8H,16H2,1-2H3

InChI Key

KPTMEYAVZOIOFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C3=NN=C(O3)C

Origin of Product

United States

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